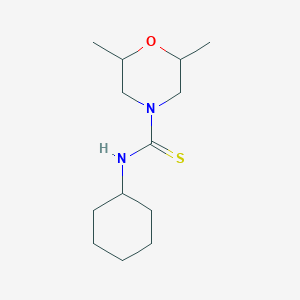
N-cyclohexyl-2,6-dimethyl-4-morpholinecarbothioamide
Übersicht
Beschreibung
N-cyclohexyl-2,6-dimethyl-4-morpholinecarbothioamide, also known as CMCT, is a chemical compound that has been used in scientific research for various purposes. This compound is a thiol reagent that is commonly used to modify proteins and nucleic acids. CMCT has also been studied for its potential therapeutic applications, particularly in the treatment of cancer and viral infections.
Wirkmechanismus
The mechanism of action of N-cyclohexyl-2,6-dimethyl-4-morpholinecarbothioamide is not fully understood. However, it is believed to act by modifying the thiol groups in proteins and nucleic acids. This modification can lead to changes in the structure and function of these molecules, which can have various effects on cellular processes.
Biochemical and Physiological Effects
N-cyclohexyl-2,6-dimethyl-4-morpholinecarbothioamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including RNA polymerase and reverse transcriptase. N-cyclohexyl-2,6-dimethyl-4-morpholinecarbothioamide has also been shown to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-cyclohexyl-2,6-dimethyl-4-morpholinecarbothioamide in lab experiments is its ability to modify nucleic acids in a site-specific manner. This allows researchers to study the effects of specific modifications on the structure and function of these molecules. However, one limitation of using N-cyclohexyl-2,6-dimethyl-4-morpholinecarbothioamide is its potential toxicity. N-cyclohexyl-2,6-dimethyl-4-morpholinecarbothioamide has been shown to have cytotoxic effects in some cell lines, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-cyclohexyl-2,6-dimethyl-4-morpholinecarbothioamide. One area of interest is in the development of N-cyclohexyl-2,6-dimethyl-4-morpholinecarbothioamide-based therapeutics. N-cyclohexyl-2,6-dimethyl-4-morpholinecarbothioamide has been shown to have antitumor and antiviral activity in vitro, and further studies are needed to determine its potential as a therapeutic agent.
Another area of interest is in the development of new methods for the site-specific modification of nucleic acids. N-cyclohexyl-2,6-dimethyl-4-morpholinecarbothioamide has been used for this purpose, but there may be other compounds that are more effective or have fewer side effects.
In conclusion, N-cyclohexyl-2,6-dimethyl-4-morpholinecarbothioamide is a chemical compound that has been widely used in scientific research for various purposes. Its ability to modify nucleic acids in a site-specific manner has made it a valuable tool for studying the structure and function of these molecules. N-cyclohexyl-2,6-dimethyl-4-morpholinecarbothioamide also has potential therapeutic applications, particularly in the treatment of cancer and viral infections. However, further studies are needed to determine its safety and efficacy in these applications.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-2,6-dimethyl-4-morpholinecarbothioamide has been widely used in scientific research for various purposes. One of its most common applications is in the modification of nucleic acids. N-cyclohexyl-2,6-dimethyl-4-morpholinecarbothioamide reacts with the thiol groups in cysteine residues, leading to the formation of a covalent bond. This modification can be used to study the structure and function of nucleic acids, particularly RNA.
N-cyclohexyl-2,6-dimethyl-4-morpholinecarbothioamide has also been studied for its potential therapeutic applications. It has been shown to have antitumor and antiviral activity in vitro. N-cyclohexyl-2,6-dimethyl-4-morpholinecarbothioamide has been shown to inhibit the replication of several viruses, including HIV, hepatitis B, and herpes simplex virus.
Eigenschaften
IUPAC Name |
N-cyclohexyl-2,6-dimethylmorpholine-4-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2OS/c1-10-8-15(9-11(2)16-10)13(17)14-12-6-4-3-5-7-12/h10-12H,3-9H2,1-2H3,(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWINADMPFZZEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=S)NC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-N-(3-methoxypropyl)hydrazinecarbothioamide](/img/structure/B4129481.png)
![5-bromo-N-{3-chloro-4-[4-(4-propoxybenzoyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B4129482.png)
![N-[3,5-dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-yl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B4129502.png)

![ethyl 1-(3-{4-[(benzylamino)sulfonyl]phenyl}propanoyl)-4-piperidinecarboxylate](/img/structure/B4129513.png)

![ethyl 4-({[(4-allyl-5-{[(2-chlorobenzoyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4129518.png)
![1,3-dimethyl-5-[4-(methylsulfonyl)-1-piperazinyl]-6-nitro-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4129525.png)
![3-(3-bromophenyl)-5-ethyl-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B4129530.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-(2-chlorobenzyl)-2-methoxyethanamine](/img/structure/B4129538.png)

![N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]-5-(2-pyrrolidinyl)-2-thiophenecarboxamide trifluoroacetate](/img/structure/B4129547.png)
